molecular formula C21H13NO6 B2621124 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile CAS No. 869079-48-1

2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile

Cat. No. B2621124
CAS RN: 869079-48-1
M. Wt: 375.336
InChI Key: STKBFDKZSDBFIS-UHFFFAOYSA-N
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Description

2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile, also known as MOCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOCA is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile is not fully understood, but it is believed to be related to its ability to inhibit various enzymes, including tyrosine kinases and cyclooxygenases. 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of various cell lines.
Biochemical and Physiological Effects
2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral activities. 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile has also been shown to induce apoptosis in cancer cells, inhibit the proliferation of various cell lines, and inhibit the activity of various enzymes.

Advantages and Limitations for Lab Experiments

2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and stability. However, 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile also has some limitations, including its sensitivity to light and air and its limited solubility in water.

Future Directions

There are several future directions for the research and development of 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile. One potential direction is the synthesis of novel derivatives of 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile with improved properties, such as increased solubility and stability. Another potential direction is the investigation of the anti-tumor and anti-inflammatory activities of 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile in animal models. Additionally, the use of 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile as a fluorescent probe for the detection of metal ions could be further explored.

Synthesis Methods

2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction between malononitrile and 7-hydroxycoumarin in the presence of a base. Other methods include the reaction between 7-hydroxycoumarin and malononitrile in the presence of acetic anhydride and pyridine, as well as the reaction between 7-hydroxycoumarin and malononitrile in the presence of ammonium acetate and acetic acid.

Scientific Research Applications

2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile has been investigated for its anti-tumor, anti-inflammatory, and anti-viral properties. 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.

properties

IUPAC Name

2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO6/c1-25-17-4-2-3-12-9-16(21(24)28-20(12)17)15-11-19(23)27-18-10-13(26-8-7-22)5-6-14(15)18/h2-6,9-11H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKBFDKZSDBFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile

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